molecular formula C20H26O3 B1165166 17-Hydroxy-19-norpregn-20-yne-3,6-dione CAS No. 53697-08-8

17-Hydroxy-19-norpregn-20-yne-3,6-dione

Cat. No. B1165166
CAS RN: 53697-08-8
M. Wt: 314.4 g/mol
InChI Key:
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Description

Synthesis Analysis

Synthesis of structurally related steroids often involves complex chemical reactions, including the hypoiodite reaction, Henbest acetylation, and oxidation processes. For example, Kirk and Yeoh (1983) describe the synthesis of 19,21-dihydroxypregn-4-ene-3,20-dione, a compound with similarities to 17-Hydroxy-19-norpregn-20-yne-3,6-dione, through a series of reactions starting from 3β-acetoxypregn-5-en-20-one (Kirk & Yeoh, 1983). These methods highlight the complex steps involved in synthesizing such compounds, including protection and deprotection of functional groups and the strategic introduction of specific functional groups to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of steroids is crucial in determining their biological activity. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules. Weeks et al. (1976) determined the crystal and molecular structure of a closely related compound, shedding light on the configuration at crucial carbon atoms and the overall 3D orientation of the molecule (Weeks et al., 1976). Such analyses are essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions and Properties

Steroids undergo various chemical reactions that modify their structure and function. Reactions such as epoxidation, hydroxylation, and acylation are common and serve to introduce new functional groups or modify existing ones, impacting the molecule's biological activities. The synthesis and study of derivatives like 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione demonstrate how structural modifications influence the properties and potential applications of these compounds (Fang-Yao Li et al., 1997).

Physical Properties Analysis

The physical properties of steroids, including their crystalline structure, melting points, and solubility, are influenced by their molecular structure. These properties are crucial for their formulation and application in various fields. X-ray crystallography studies provide insights into the crystal structure and stability of these compounds, offering a basis for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties of steroids, such as their reactivity, stability under various conditions, and interactions with other molecules, are central to their utility in research and application. Studies on the chemoselective reactions and synthesis of novel steroid derivatives expand the understanding of these properties, enabling the development of compounds with tailored functionalities for specific applications (J. Bull & Lynne H Steer, 1991).

Scientific Research Applications

Phosphonic Acid: Preparation and Applications

Phosphonic acid, characterized by its unique bonding of a phosphorus atom with three oxygen atoms and one carbon atom, finds applications across bioactive properties (as drugs or pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. These diverse applications cover fields such as chemistry, biology, and physics, highlighting the compound's utility in various research projects (Sevrain et al., 2017).

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications span treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety evaluation of these compounds, especially regarding their prolonged use on sun-exposed skin, is crucial, illustrating the compound's significance in dermatological applications (Kornhauser et al., 2010).

4-Hydroxy-2,3-nonenal: A Signal for Cell Function and Differentiation

4-Hydroxy-2,3-nonenal (HNE), a biologically active product of lipid peroxidation, indicates oxidative stress-related injury but also acts as a biological signal modulating chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This highlights the compound's role in both pathological conditions and normal biological signaling processes (Dianzani et al., 1999).

Hydroxyapatite: Synthesis, Functionalization, and Biomedical Applications

Hydroxyapatite (HA), resembling natural bone in structure and composition, is widely used in bone tissue regeneration and as a carrier in drug delivery systems. Advances in HA's synthesis, functionalization, and applications in biomedical fields, including implants, drug delivery, and ceramic materials, underscore its importance in research and clinical applications (Haider et al., 2017).

properties

IUPAC Name

(13S)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXBUQCWJKXKJ-RHEVUYGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxy-19-norpregn-20-yne-3,6-dione

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